8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . This process often starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Alternatively, the stereochemical control can be achieved directly in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets and pathways. As a tropane alkaloid, it likely interacts with neurotransmitter receptors in the nervous system, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-(Cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol include other tropane alkaloids, such as:
Cocaine: Known for its stimulant effects.
Atropine: Used as a medication to treat certain types of nerve agent and pesticide poisonings.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Properties
Molecular Formula |
C12H21NO |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
8-(cyclopropylmethyl)-3-methyl-8-azabicyclo[3.2.1]octan-3-ol |
InChI |
InChI=1S/C12H21NO/c1-12(14)6-10-4-5-11(7-12)13(10)8-9-2-3-9/h9-11,14H,2-8H2,1H3 |
InChI Key |
TXVVJJVAFVKRIA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCC(C1)N2CC3CC3)O |
Origin of Product |
United States |
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